molecular formula C13H9ClN2O3 B022740 N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide CAS No. 19865-63-5

N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide

Cat. No. B022740
CAS RN: 19865-63-5
M. Wt: 276.67 g/mol
InChI Key: LBLMRAOIJSVGSN-UHFFFAOYSA-N
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Description

N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide, also known as NBCAO, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. NBCAO is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 301.7 g/mol.

Mechanism Of Action

The mechanism of action of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) in cells. N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide can undergo redox reactions and generate ROS such as superoxide anion and hydrogen peroxide, which can cause oxidative damage to cells. N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has also been shown to inhibit the activity of enzymes such as catalase and superoxide dismutase, which are involved in the scavenging of ROS. The generation of ROS and inhibition of antioxidant enzymes can lead to oxidative stress and cell death.

Biochemical And Physiological Effects

N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has been shown to have several biochemical and physiological effects in cells and organisms. In vitro studies have demonstrated that N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide can induce apoptosis in cancer cells by activating the caspase pathway. N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has also been shown to have anti-inflammatory and antioxidant effects by reducing the production of pro-inflammatory cytokines and scavenging ROS. In vivo studies have demonstrated that N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide can reduce inflammation and oxidative stress in animal models of disease.

Advantages And Limitations For Lab Experiments

The advantages of using N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide in lab experiments include its unique properties, such as its ability to generate ROS and induce apoptosis in cancer cells. N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide is also relatively easy to synthesize and has a high purity. However, there are also limitations to using N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide in lab experiments. N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide can be toxic to cells at high concentrations, and its mechanism of action is not fully understood. N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide can also be unstable in aqueous solutions and requires careful handling and storage.

Future Directions

There are several future directions for the study of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide. One area of research is the development of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide-based therapies for cancer and other diseases. The mechanism of action of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide needs to be further elucidated to optimize its therapeutic potential. Another area of research is the investigation of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide as a natural herbicide and its potential use in sustainable agriculture. The optical properties of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide also need to be further studied for its potential use in the development of organic light-emitting diodes. Overall, the study of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has the potential to lead to significant advances in various fields of science and technology.

Synthesis Methods

The synthesis of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide involves the reaction between 4-chloroaniline and 4-nitrobenzaldehyde in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an organic solvent such as ethanol or methanol and requires careful control of the reaction conditions to obtain a high yield of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide. The synthesis of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has been extensively studied, and several methods have been developed to optimize the reaction conditions and improve the yield of the product.

Scientific Research Applications

N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has been widely used in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. It has also been investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells. In agriculture, N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has been studied for its pesticidal properties and its potential use as a natural herbicide. In materials science, N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has been investigated for its optical properties and its potential use in the development of organic light-emitting diodes.

properties

CAS RN

19865-63-5

Product Name

N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide

Molecular Formula

C13H9ClN2O3

Molecular Weight

276.67 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-(4-nitrophenyl)methanimine oxide

InChI

InChI=1S/C13H9ClN2O3/c14-11-3-7-12(8-4-11)15(17)9-10-1-5-13(6-2-10)16(18)19/h1-9H

InChI Key

LBLMRAOIJSVGSN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=[N+](C2=CC=C(C=C2)Cl)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=[N+](C2=CC=C(C=C2)Cl)[O-])[N+](=O)[O-]

Origin of Product

United States

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